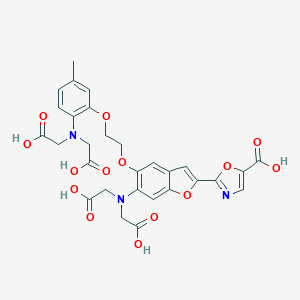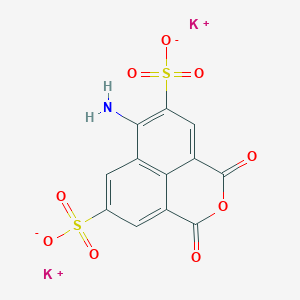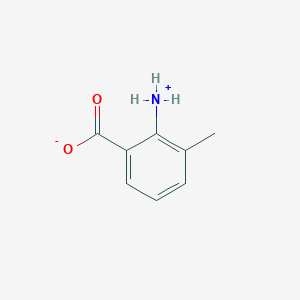
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride, also known as DMEMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the G protein-coupled receptor, GPR55, which is found in several tissues throughout the body.
Mecanismo De Acción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride is a selective agonist for GPR55, which is a G protein-coupled receptor. Upon binding to GPR55, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride activates downstream signaling pathways that lead to various cellular responses. The exact mechanisms of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride are still being studied, but it is known to activate signaling pathways involving the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been shown to have several biochemical and physiological effects. In studies using animal models, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been shown to reduce pain sensation and inflammation. It has also been shown to inhibit cancer cell proliferation in vitro. These effects are thought to be mediated through the activation of GPR55 and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has several advantages for use in lab experiments. It is a selective agonist for GPR55, which allows for the study of the specific effects of GPR55 activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride is that its effects may not be specific to GPR55, as it has been shown to have some activity at other receptors as well.
Direcciones Futuras
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride. One area of interest is the role of GPR55 in cancer progression, and the potential for alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride to be used as a therapeutic agent in cancer treatment. Additionally, the effects of GPR55 activation on other physiological processes, such as metabolism and immune function, are areas of ongoing research. Finally, the development of more selective agonists for GPR55 could help to further elucidate the specific effects of GPR55 activation.
Métodos De Síntesis
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-naphthaldehyde with dimethylaminoethanol, followed by the protection of the hydroxyl group with a benzyl group. The benzyl group is then removed, and the resulting compound is reacted with methylmagnesium bromide to yield alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been used in several scientific research studies due to its selectivity for GPR55. This receptor has been shown to play a role in several physiological processes, including pain sensation, inflammation, and cancer cell proliferation. alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been used to study the effects of GPR55 activation on these processes, and its use has provided valuable insights into the role of this receptor in various diseases.
Propiedades
Número CAS |
131963-52-5 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride |
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(6-methylnaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-4-5-15-11-16(7-6-14(15)10-13)17(19)12-20-9-8-18(2)3;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
Clave InChI |
MENWUIIVPYAQFX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(COCCN(C)C)O.Cl |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C=C2)C(COCCN(C)C)O.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)




![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)






![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)
